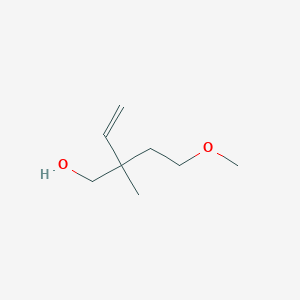
2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol
説明
2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol, also known as 5-fluoropyridine-2-ethanol (5-FPE), is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid with a boiling point of 35 °C and a melting point of -7 °C. 5-FPE is a fluorinated derivative of pyridine and is a member of the class of fluorinated pyridines. It is a useful reagent in organic synthesis, and has been used in the synthesis of a variety of compounds, including organic dyes, pharmaceuticals, and other organic compounds.
科学的研究の応用
Environmental Impact and Detection
Perfluorochemicals (PFCs) in Human Exposure Sources
Research has focused on understanding the distribution and concentrations of PFCs in the environment, including indoor air, dust, food, and drinking water. The study highlights the need for attention to neutral PFCs, such as fluorotelomer alcohols (FTOHs), due to their potential harmful effects on human health (Jian et al., 2017).
Renewable Energy and Chemical Production
Bio-Ethanol Reforming for Hydrogen Production
The reforming of bio-ethanol presents a promising method for hydrogen production, utilizing catalysts like Rh and Ni. This research underscores the potential of ethanol, including 2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol, in renewable energy applications (Ni et al., 2007).
Fluorination in Organic Synthesis
Aqueous Fluoroalkylation Reactions
The study reviews the progress in aqueous fluoroalkylation, emphasizing the development of environment-friendly methods for incorporating fluorinated or fluoroalkylated groups into target molecules. This research is relevant for designing pharmaceuticals, agrochemicals, and functional materials with enhanced properties (Song et al., 2018).
Environmental Degradation
Microbial Degradation of Polyfluoroalkyl Chemicals
This review focuses on the biodegradability of fluorine-containing surfactants and their metabolites in the environment, highlighting the role of microbial degradation in understanding the environmental fate of such compounds (Liu & Mejia Avendaño, 2013).
Material Science and Polymer Chemistry
Fluorinated Pyrimidines in Cancer Treatment
Advances in fluorine chemistry have contributed to the use of fluorinated pyrimidines, like 5-Fluorouracil, in cancer treatment, exploring methods for synthesis, and understanding their impact on nucleic acid structure and dynamics (Gmeiner, 2020).
Fluorine in Protein Design
Investigating the incorporation of highly fluorinated analogs of hydrophobic amino acids into proteins aims to create proteins with novel chemical and biological properties, such as enhanced stability against chemical and thermal denaturation (Buer & Marsh, 2012).
特性
IUPAC Name |
2,2-difluoro-2-(5-fluoropyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-5-1-2-6(11-3-5)7(9,10)4-12/h1-3,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNABAIMEIWVYFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C(CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-(5-fluoropyridin-2-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



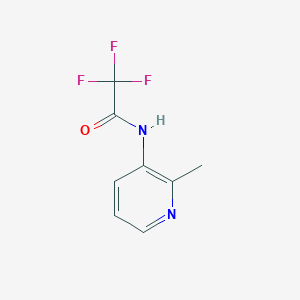

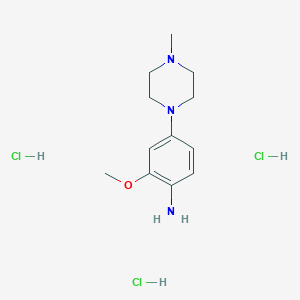
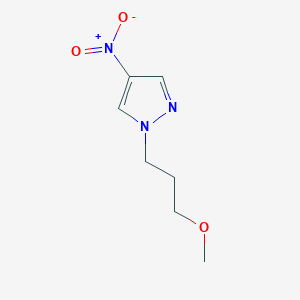

![methyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1459668.png)


![3-[[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]diselanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1459676.png)
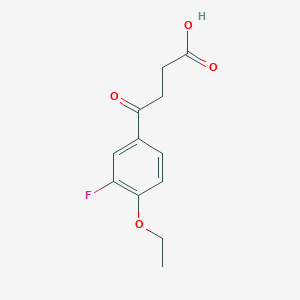
![methyl 3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B1459680.png)

